molecular formula C8H5N3O3 B13600313 5-(2-Pyrimidinyl)isoxazole-3-carboxylic Acid

5-(2-Pyrimidinyl)isoxazole-3-carboxylic Acid

Cat. No.: B13600313
M. Wt: 191.14 g/mol
InChI Key: AJQFKXLSPFFMDD-UHFFFAOYSA-N
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Description

5-(Pyrimidin-2-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that contains both pyrimidine and oxazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyrimidin-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a Diels–Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by hydrogenation, can yield the desired carboxylic acid intermediate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrimidin-2-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(Pyrimidin-2-yl)-1,2-oxazole-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(pyrimidin-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. For example, pyrimidine-based compounds are known to interact with DNA and RNA, affecting processes such as replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and oxazole derivatives, such as:

Uniqueness

5-(Pyrimidin-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to its specific combination of pyrimidine and oxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

5-pyrimidin-2-yl-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C8H5N3O3/c12-8(13)5-4-6(14-11-5)7-9-2-1-3-10-7/h1-4H,(H,12,13)

InChI Key

AJQFKXLSPFFMDD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CC(=NO2)C(=O)O

Origin of Product

United States

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